7H-Dibenzo(c,g)carbazole

DNA Adductomics Hepatocarcinogenesis Environmental Toxicology

7H-Dibenzo(c,g)carbazole (DBC) is the definitive N-heterocyclic aromatic hydrocarbon (NHA) for hepatic-specific carcinogenesis research. Unlike BaP, DBC exhibits dual metabolic activation (ring carbon oxidation + pyrrole nitrogen activation), driving liver DNA adduct levels 11–138× higher than other tissues and a unique K-ras A→T transversion signature (80% of mutations). With 96% depurinating DNA adducts and IARC Group 2B classification, DBC is irreplaceable as a positive control for hepatocarcinogenicity, DNA repair, and molecular epidemiology studies. Order high-purity DBC now.

Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
CAS No. 28641-62-5
Cat. No. B7778003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Dibenzo(c,g)carbazole
CAS28641-62-5
Molecular FormulaC20H13N
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54
InChIInChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H
InChIKeySTJXCDGCXVZHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER
63 ug/L

Structure & Identifiers


Interactive Chemical Structure Model





7H-Dibenzo(c,g)carbazole (CAS 28641-62-5): A Heterocyclic Aromatic Carcinogen Reference Standard for Environmental Toxicology and DNA Adductomics


7H-Dibenzo(c,g)carbazole (DBC) is an N-heterocyclic aromatic hydrocarbon (NHA) and a well-characterized environmental carcinogen with confirmed IARC Group 2B classification [1]. DBC is distinguished by its potent multisite carcinogenicity in animal models, including the lung, liver, and skin, and it is frequently used as a model compound for studying the toxicology of heterocyclic polycyclic aromatic compounds (PACs) in complex environmental mixtures [2].

Why Generic Substitution with Other Polycyclic Aromatic Hydrocarbons (PAHs) or NHAs Fails for 7H-Dibenzo(c,g)carbazole


Unlike common homocyclic PAHs like benzo[a]pyrene (BaP), 7H-Dibenzo(c,g)carbazole (DBC) exhibits a unique dual metabolic activation pathway involving both ring carbon oxidation and pyrrole nitrogen activation, which leads to an exceptional and quantifiable preference for hepatic DNA adduct formation not observed with other aromatic carcinogens [1][2]. Furthermore, DBC's distinct DNA adduct profile and K-ras mutation signature (predominantly A→T transversions in codon 61) are specific to this compound and cannot be replicated by substituting with other in-class NHAs like dibenz[a,j]acridine (DBA), which has significantly lower carcinogenic potency and a different latency profile [3]. These fundamental mechanistic and pharmacokinetic differences render DBC irreplaceable for studies requiring hepatic-specific genotoxicity, metabolic activation via CYP1A1, or the induction of specific oncogene mutations.

7H-Dibenzo(c,g)carbazole: Quantified Differentiation from Key Comparators for Scientific Selection


Superior Hepatic DNA Adduct Formation: A 1.7- to 950-Fold Increase Over Benzo[a]pyrene and 2-Acetylaminofluorene

In a direct head-to-head comparison study, 7H-Dibenzo(c,g)carbazole (DBC) was shown to be significantly more potent than both benzo[a]pyrene (BP) and 2-acetylaminofluorene (AAF) in causing tissue DNA damage. Quantitatively, for a given tissue and route of administration, DNA adduction by DBC was 1.7- to 950-fold greater than that by BP and AAF [1]. Furthermore, the total number of DBC adducts in liver DNA was 11–138 times that found in kidney, lung, or skin DNA, underscoring its exceptional hepatic specificity [1]. This contrasts sharply with BP, where topical application resulted in skin DNA adduct levels 91–218 times greater than in other tissues, and AAF, which showed no such extreme tissue preference [1].

DNA Adductomics Hepatocarcinogenesis Environmental Toxicology 32P-Postlabeling

Equivalent Carcinogenic Potency to Benzo[a]pyrene in Skin, with Significantly Greater Potency than Dibenz[a,j]acridine

A comparative carcinogenicity study in C3H mouse skin bioassays quantified the relative potencies of three key environmental carcinogens. 7H-Dibenzo(c,g)carbazole (7H-DB[c,g]C) and benzo[a]pyrene (B[a]P) were found to be equally potent, producing tumors in 48 of 50 mice (96% incidence). However, 7H-DB[c,g]C exhibited a slightly longer latency period of 36.6 weeks compared to 32.4 weeks for B[a]P [1]. In stark contrast, the related NHA dibenz[a,j]acridine (DB[a,j]A) was significantly less potent, producing tumors in only 25 of 50 mice (50% incidence) with a much longer latency period of 80 weeks [1].

Carcinogenicity Tumorigenesis Skin Carcinogenesis Comparative Toxicology

Unique K-ras Mutation Signature: Predominantly A→T Transversions in Codon 61, Not Observed with Other Carcinogens

A dose-response study in strain A/J mice revealed that 7H-Dibenzo(c,g)carbazole (DBC) induces a unique mutational spectrum in the K-ras oncogene of lung tumors. The majority (80%) of DBC-induced mutations were A→T transversions in the third base of codon 61 [1]. This specific mutation pattern has not been previously observed in chemically induced lung tumors in this strain of mice, including those induced by other major carcinogens like benzo[a]pyrene [1]. The study also quantified a clear dose-response for lung tumor multiplicity, ranging from an average of 4.7 tumors/mouse at 5 mg/kg to 48.1 tumors/mouse at 40 mg/kg following a single i.p. injection [1].

Mutagenesis K-ras Lung Carcinogenesis Molecular Toxicology

CYP1A1-Dependent Metabolic Activation: A Computationally Defined Electrophilic Mechanism with a 21.74 kcal/mol Energy Barrier

Computational studies have defined the specific metabolic mechanism of 7H-Dibenzo(c,g)carbazole (DBC) by human CYP1A1. DBC binds to the enzyme's active site in two distinct modes, and the dominant site of metabolism is the C5 position, which proceeds via a distinct electrophilic addition-rearrangement mechanism [1]. This pathway has a calculated energy barrier of 21.74 kcal/mol [1]. This is a key differentiator, as this specific, computationally-validated activation pathway is not applicable to simple homocyclic PAHs and underpins DBC's unique biological activity. In vitro, this translates to quantifiable DNA adduct formation: V79 cells expressing human CYP1A1 formed 24.5 adducts/10^8 nucleotides after DBC treatment [2].

Cytochrome P450 Metabolic Activation Computational Toxicology CYP1A1

Predominant Formation of Depurinating DNA Adducts (96%) by One-Electron Oxidation, a Distinct Pathway from Stable Adduct Formation

The metabolic activation of 7H-Dibenzo(c,g)carbazole (DBC) by cytochrome P450 predominantly proceeds via one-electron oxidation, leading to the formation of depurinating DNA adducts. Quantitation of adducts formed by rat liver microsomes showed that 96% are depurinating adducts, with the major species being DBC-5-N7Ade (53%), DBC-6-N7Gua (32%), and DBC-5-N7Gua (11%), while only 4% are stable adducts [1]. This is a stark contrast to other PAHs like benzo[a]pyrene, which primarily form stable DNA adducts (e.g., BPDE-N2-dG) that are critical for mutagenesis.

DNA Adductomics One-Electron Oxidation Depurinating Adducts Metabolic Activation

7H-Dibenzo(c,g)carbazole: Optimal Application Scenarios Driven by Unique Quantitative Evidence


Hepatocarcinogenesis and Liver-Specific Genotoxicity Studies

DBC is the optimal choice for any study focused on liver-specific carcinogenesis or DNA damage. Its unparalleled hepatic preference, with liver DNA adduct levels 11–138 times higher than other tissues and 1.7- to 950-fold greater potency than B[a]P or AAF, makes it an ideal tool for investigating mechanisms of hepatocarcinogenesis, metabolic activation in the liver, and the development of liver-specific biomarkers . Its consistent induction of liver tumors across multiple models (mouse, rat, hamster) further solidifies its role as a reliable positive control in chronic liver toxicity studies .

Molecular Epidemiology and Mutation Signature Analysis for NHA Exposure

The unique and predominant A→T transversion mutation signature in K-ras codon 61 (80% of mutations) positions DBC as a critical reference standard for molecular epidemiological studies . This specific signature can be used to differentiate NHA exposure from PAH exposure in complex mixtures, and it serves as a powerful positive control in studies of environmental mutagenesis, oncogene activation, and the development of mutation-based biomarkers for human risk assessment .

Investigating the Biological Consequences of Depurinating DNA Lesions

For researchers studying DNA repair pathways, apurinic (AP) site mutagenesis, or the structural consequences of DNA adduction, DBC is an invaluable tool. Its near-exclusive formation of depurinating DNA adducts (96% of total adducts) under biological conditions provides a clean and well-characterized system for generating abasic sites in genomic DNA. This is a distinct advantage over other genotoxic agents that create a complex mixture of stable and unstable lesions.

Calibration and Validation of Analytical Methods for NHA Detection

Given its status as a prototypical NHA, its well-defined HPLC separation characteristics, and the availability of synthetic standards for its major metabolites (e.g., 5-OH-DBC, 3-OH-DBC, 2-OH-DBC) , DBC is an ideal calibrant for analytical chemistry workflows. It is essential for validating methods (e.g., HPLC, LC-MS/MS, 32P-postlabeling) used to detect and quantify NHA pollutants and their DNA adducts in environmental samples, biological matrices, and complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Dibenzo(c,g)carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.